3,5,7-Triphenyl-4H-1,2-diazepine
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Overview
Description
3,5,7-Triphenyl-4H-1,2-diazepine is an organic compound with the molecular formula C23H18N2 and a molecular weight of 322.413 g/mol . This compound belongs to the class of diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The structure of this compound is characterized by three phenyl groups attached to the 3rd, 5th, and 7th positions of the diazepine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Triphenyl-4H-1,2-diazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with ketones or aldehydes, followed by cyclization to form the diazepine ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Triphenyl-4H-1,2-diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3,5,7-Triphenyl-4H-1,2-diazepine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5,7-Triphenyl-4H-1,2-diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the nature of the interactions .
Comparison with Similar Compounds
- 3,5,6-Triphenyl-1,2,4-triazine
- 3,7-Diphenyl-5,6-dihydro-4H-1,2-diazepine
- 3,5,6-Triphenyl-1,2,4-triazine methiodide
Comparison: 3,5,7-Triphenyl-4H-1,2-diazepine is unique due to its specific substitution pattern and the presence of three phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
CAS No. |
25649-70-1 |
---|---|
Molecular Formula |
C23H18N2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3,5,7-triphenyl-4H-diazepine |
InChI |
InChI=1S/C23H18N2/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-25-23(17-21)20-14-8-3-9-15-20/h1-16H,17H2 |
InChI Key |
NCJIYZKOKVSKDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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